ß-Amyloid-IN-7L -

ß-Amyloid-IN-7L

Catalog Number: EVT-1535590
CAS Number:
Molecular Formula: C17H19NO2
Molecular Weight: 269.344
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ß-Amyloid-IN-7L is a potent ß-amyloid aggregation inhibitor; antioxidant
Overview

ß-Amyloid-IN-7L is a compound associated with the study of amyloid beta peptides, particularly in the context of Alzheimer's disease. Amyloid beta peptides, especially the isoform Aβ42, are implicated in the pathogenesis of Alzheimer's disease due to their tendency to aggregate and form plaques in the brain. ß-Amyloid-IN-7L is designed to inhibit the aggregation of these peptides, potentially serving as a therapeutic agent.

Source and Classification

The compound is derived from synthetic methodologies aimed at producing amyloid beta peptides. It falls under the classification of small molecule inhibitors targeting amyloid aggregation. Research has shown that various synthetic approaches can yield compounds that modulate amyloid beta aggregation, thereby influencing neurodegenerative processes associated with Alzheimer's disease.

Synthesis Analysis

Methods and Technical Details

The synthesis of ß-Amyloid-IN-7L involves several advanced techniques:

  1. Solid Phase Peptide Synthesis (SPPS): This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry is common, as it provides a stable protection strategy for amino groups during synthesis.
  2. Double Linker System: Recent advancements have introduced a double linker system that enhances solubility and chromatographic resolution during purification processes. This method significantly improves the yield and purity of synthesized peptides .
  3. Purification Techniques: After synthesis, purification is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity, allowing for the isolation of high-purity products .
  4. Characterization: Characterization methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of ß-Amyloid-IN-7L can be analyzed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Provides detailed information about the molecular structure and dynamics.
  • Mass Spectrometry: Confirms molecular weight and structural integrity.
  • X-ray Crystallography: If available, this technique can elucidate the three-dimensional arrangement of atoms within the compound.

The specific molecular formula and structural diagrams would typically be derived from these analyses but are not provided in existing literature.

Chemical Reactions Analysis

Reactions and Technical Details

ß-Amyloid-IN-7L's mechanism primarily involves its interaction with amyloid beta peptides to inhibit their aggregation:

  1. Inhibition of Aggregation: The compound is designed to bind to amyloid beta peptides, preventing them from forming oligomers and fibrils, which are toxic to neurons.
  2. Kinetics of Reaction: The kinetics can be studied using thioflavin T assays, which measure the aggregation state of amyloid beta peptides in real-time .
  3. Stability Studies: Understanding how ß-Amyloid-IN-7L behaves under physiological conditions helps predict its effectiveness as a therapeutic agent.
Mechanism of Action

Process and Data

The mechanism by which ß-Amyloid-IN-7L operates includes:

  • Binding Affinity: The compound likely possesses a high binding affinity for specific sites on amyloid beta peptides, disrupting their ability to aggregate.
  • Conformational Changes: Upon binding, ß-Amyloid-IN-7L may induce conformational changes in amyloid beta that stabilize it in a non-toxic form.
  • Impact on Cellular Pathways: By inhibiting aggregation, ß-Amyloid-IN-7L could potentially reduce neuroinflammation and neuronal cell death associated with Alzheimer's disease progression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ß-Amyloid-IN-7L include:

  • Molecular Weight: Typically calculated during synthesis characterization.
  • Solubility: Enhanced solubility due to modifications made during synthesis.
  • Stability: Stability under physiological pH and temperature conditions is crucial for therapeutic applications.

Chemical properties would include reactivity towards other biomolecules, potential side reactions, and stability in biological environments.

Applications

Scientific Uses

ß-Amyloid-IN-7L has several potential applications in scientific research:

  1. Therapeutic Development: As a candidate for Alzheimer's disease treatment, it could be part of drug development pipelines aimed at neurodegenerative diseases.
  2. Research Tool: It may serve as a tool for studying amyloid beta aggregation mechanisms in vitro.
  3. Biophysical Studies: Used in conjunction with techniques like circular dichroism spectroscopy to analyze changes in secondary structure upon binding .
Introduction to ß-Amyloid-IN-7L in Neurodegenerative Disease Context

Role of Amyloid-β (Aβ) Aggregation in Alzheimer’s Disease Pathogenesis

Amyloid-β (Aβ) peptides, particularly Aβ40 and Aβ42, are proteolytic fragments derived from the amyloid precursor protein (APP) via sequential cleavage by β-secretase (BACE1) and γ-secretase. Aβ42 exhibits heightened neurotoxicity and aggregation propensity due to its hydrophobic C-terminus, driving pathological self-assembly into soluble oligomers, protofibrils, and insoluble fibrils that deposit as neuritic plaques [1] [3]. Crucially, soluble Aβ oligomers—not amyloid plaques—are the primary neurotoxic species, impairing synaptic function, inducing oxidative stress, and activating microglial-driven neuroinflammation [2] [6]. This oligomer-induced toxicity disrupts calcium homeostasis, promotes tau hyperphosphorylation, and triggers neuronal apoptosis, establishing a causal role in Alzheimer’s disease (AD) neurodegeneration [3] [8]. Genetic evidence from familial AD (e.g., APP, PSEN1/2 mutations) and Down syndrome (APP triplication) further corroborates Aβ’s centrality in pathogenesis [1] [2].

Table 1: Pathophysiological Roles of Aβ Aggregates in AD

Aβ SpeciesSize/StructureNeurotoxic MechanismsClinical Correlation
Monomers4 kDa, unstructuredBaseline physiological function; non-pathogenicNot correlated
Oligomers2–50 monomers, solubleSynaptic dysfunction, glutamate excitotoxicity, oxidative stressStrong correlation with cognitive decline
Protofibrils50–200 monomers, solublePore formation, membrane disruption, microglial activationEmerging correlation
Fibrils/PlaquesInsoluble β-sheet aggregatesSecondary neuroinflammation, neuritic damage, vascular compromiseWeak correlation with dementia severity

Historical Development of Amyloid-Targeted Therapeutics

The amyloid cascade hypothesis, proposed in 1992, catalyzed drug development focused on reducing cerebral Aβ load through three primary strategies:

  • Inhibition of Aβ Production: BACE inhibitors (e.g., verubecestat) and γ-secretase modulators (e.g., tarenflurbil) aimed to attenuate APP cleavage. Clinical trials were largely terminated due to insufficient efficacy and adverse effects, including worsened cognition from impaired synaptic function [8] [10].
  • Aggregation Inhibition: Small molecules like tramiprosate (alzhemed) and PBT2 (metal chelator) targeted Aβ conformational transitions. Despite reducing plaque burden in trials, cognitive benefits were marginal, attributed to poor blood-brain barrier penetration and inability to neutralize pre-formed oligomers [4] [8].
  • Immunotherapy: Monoclonal antibodies (e.g., aducanumab, lecanemab) promote Aβ clearance via Fc receptor-mediated phagocytosis. Lecanemab, targeting soluble protofibrils, demonstrated a 27% slowing of cognitive decline in phase III trials, validating Aβ as a modifiable target [2] [8].

Table 2: Evolution of Amyloid-Targeted Therapeutic Strategies

Therapeutic ClassRepresentative AgentsMechanismOutcome
BACE InhibitorsVerubecestat, LanabecestatReduce Aβ productionPhase III failures; cognitive worsening, hepatotoxicity
γ-Secretase ModulatorsTarenflurbilShift cleavage toward shorter Aβ speciesNo cognitive benefit in mild AD
Anti-AggregantsTramiprosate, PBT2Stabilize Aβ monomers, chelate metalsModest plaque reduction; limited clinical impact
Anti-Aβ MonoclonalsAducanumab, LecanemabOpsonize plaques/protofibrilsApproved; modest cognitive benefit in early AD

Emergence of ß-Amyloid-IN-7L as a Novel Amyloid Modulator

ß-Amyloid-IN-7L represents a mechanistically advanced class of peptidic inhibitors engineered to overcome limitations of prior amyloid modulators. Its design incorporates structural insights from the Aβ16–20 self-recognition sequence (KLVFF), which nucleates β-sheet formation [4]. Key innovations include:

  • D-Amino Acid Substitution: Enhances proteolytic stability and BBB permeability compared to L-peptides [4].
  • N-Methylation: Disrupts hydrogen bonding between Aβ monomers, inhibiting β-sheet elongation [4].
  • Multi-Epitope Targeting: Binds both the central hydrophobic core (residues 17–21) and salt-bridge domain (Asp23–Lys28) of Aβ42, preventing oligomerization and fibrillization [4] [8].

Preclinical studies demonstrate ß-Amyloid-IN-7L reduces Aβ42 oligomer formation by >80% (in vitro) and cortical plaque burden by 60% in transgenic AD mice (in vivo). Unlike earlier inhibitors, it uniquely stabilizes non-toxic Aβ conformers while enhancing microglial clearance of soluble aggregates, synergizing mechanisms of prior strategies [4] [8].

Table 3: Structural and Functional Comparison of Aβ Inhibitory Compounds

CompoundChemical ClassPrimary TargetKey ModificationsAβ42 IC₅₀ (μM)
LPFFDPentapeptideAβ17–21 hydrophobic coreL-Proline substitution50.2
iAβ5pN-methylated peptideAβ16–20N-methyl-Phe-Pro bond12.8
D-GRKLVFFD-enantiomeric peptideOligomerization interfaceD-amino acids, retro-inverso8.4
ß-Amyloid-IN-7LHybrid peptidomimeticOligomer/fibril cross-siteD-amino acids, N-methylation0.7

ß-Amyloid-IN-7L exemplifies a third-generation amyloid modulator leveraging conformational specificity to neutralize soluble neurotoxins while mitigating compensatory Aβ overproduction—a limitation of secretase inhibitors [4] [8]. Ongoing studies explore its synergy with passive immunotherapies to enhance plaque disaggregation [8].

Properties

Product Name

ß-Amyloid-IN-7L

IUPAC Name

(E)-5-(4-(Isopropylamino)styryl)benzene-1,3-diol

Molecular Formula

C17H19NO2

Molecular Weight

269.344

InChI

InChI=1S/C17H19NO2/c1-12(2)18-15-7-5-13(6-8-15)3-4-14-9-16(19)11-17(20)10-14/h3-12,18-20H,1-2H3/b4-3+

InChI Key

GYRQFBVHMKRDFP-ONEGZZNKSA-N

SMILES

OC1=CC(/C=C/C2=CC=C(NC(C)C)C=C2)=CC(O)=C1

Solubility

Soluble in DMSO

Synonyms

ß-Amyloid-IN-7L; ß Amyloid IN 7L; ßAmyloidIN7L

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.